molecular formula C21H13NO2 B14699935 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione CAS No. 21355-36-2

12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione

Cat. No.: B14699935
CAS No.: 21355-36-2
M. Wt: 311.3 g/mol
InChI Key: JJQIATBTHVGNGQ-UHFFFAOYSA-N
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Description

12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione: is a complex organic compound belonging to the class of naphthocarbazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the cyclization process. The exact conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydro derivatives .

Mechanism of Action

The mechanism of action of 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with cellular proteins or DNA, leading to the inhibition of specific biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 5H-Naphtho[2,3-c]carbazole
  • 5-Methyl-5H-naphtho[2,3-c]carbazole
  • 5H-Naphtho[2,3-b]carbazole

Comparison: Compared to these similar compounds, 12-Methyl-5h-naphtho[2,3-a]carbazole-5,13(12h)-dione exhibits unique structural features that contribute to its distinct electronic and photophysical properties. These differences make it particularly suitable for specific applications in organic electronics and medicinal chemistry .

Properties

CAS No.

21355-36-2

Molecular Formula

C21H13NO2

Molecular Weight

311.3 g/mol

IUPAC Name

12-methylnaphtho[3,2-a]carbazole-5,13-dione

InChI

InChI=1S/C21H13NO2/c1-22-17-9-5-4-6-12(17)13-10-11-16-18(19(13)22)21(24)15-8-3-2-7-14(15)20(16)23/h2-11H,1H3

InChI Key

JJQIATBTHVGNGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C1C4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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